4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester
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Overview
Description
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester is a chemical compound with the molecular formula C19H28O5. It is known for its applications in synthetic organic chemistry, particularly in the formation of esters and other derivatives. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Boc-4-piperidinecarboxylic acid methyl ester
- tert-Butyl methyl piperidine-1,4-dicarboxylate
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester is unique due to its specific structure, which includes a phenyl ring and a butyric acid ester. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C19H28O5 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 2-[4-(4-methoxy-4-oxobutyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C19H28O5/c1-18(2,3)24-17(21)19(4,5)23-15-12-10-14(11-13-15)8-7-9-16(20)22-6/h10-13H,7-9H2,1-6H3 |
InChI Key |
RUUUAGISPZGYAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)OC |
Origin of Product |
United States |
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